L-1, 2, 3, 4-Tetrahydro-beta-carboline-3-carboxylic acid, also known as 3-carboxy-1, 2, 3, 4-tetrahydro-2-carboline or ccris 6486, belongs to the class of organic compounds known as beta carbolines. Beta carbolines are compounds containing a 9H-pyrido[3, 4-b]indole moiety. L-1, 2, 3, 4-Tetrahydro-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid can be found in garden tomato (var. ). This makes L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of this food product.
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
CAS No.: 6052-68-2
Cat. No.: VC21340139
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6052-68-2 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16) |
| Standard InChI Key | FSNCEEGOMTYXKY-UHFFFAOYSA-N |
| SMILES | C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O |
| Canonical SMILES | C1C([NH2+]CC2=C1C3=CC=CC=C3N2)C(=O)[O-] |
| Melting Point | 282-284°C |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (C₁₂H₁₂N₂O₂) has a molecular weight of 216.09 and contains a tetrahydro-pyrido[3,4-b]indole scaffold with a carboxylic acid functional group at the C-3 position . The compound possesses a tricyclic structure with two nitrogen atoms: one within the pyrrole ring of the indole moiety and another within the partially saturated six-membered piperidine ring.
The compound exists in multiple stereoisomeric forms, with the 3S configuration being the predominant form isolated from natural sources. The stereochemistry at the C-3 position is particularly significant for its biological activities .
Spectroscopic Characteristics
The compound exhibits characteristic IR absorption bands at 3284, 3019, 2849, 1642, 1598, 1452, 1409, 1271, 1221, and 740 cm⁻¹. Mass spectrometry analysis shows significant peaks at m/z 217.1 [M+H]⁺ and 239.1 [M+Na]⁺, with high-resolution mass spectrometry confirming the molecular formula with a peak at m/z 217.0967 [M+H]⁺ .
Physical Properties and Solubility
The compound exists as a solid at room temperature. It is considered practically insoluble in water and relatively neutral in terms of its acid-base properties. This poor aqueous solubility has presented challenges for both its isolation and characterization, necessitating the use of specialized solvents for spectroscopic analysis.
Natural Occurrence and Distribution
Plant Sources
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid has been identified in several plant species, most notably in Cichorium endivia L. (endive), where it was isolated from the leaves . This discovery was significant as it represented the first isolation of this compound from this widely consumed vegetable.
Additionally, the compound has been detected in garden tomato varieties, suggesting a broader distribution in common food plants than previously recognized. The presence of this bioactive compound in commonly consumed vegetables may contribute to their health-promoting properties.
Presence in Biological Systems
Beyond its occurrence in plants, 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid has been identified as a rat metabolite and a human urinary metabolite, indicating its role in mammalian biochemical processes. In human biology, it is primarily located in the cytoplasm and has been classified as both a human xenobiotic metabolite and a human urinary metabolite.
Biological Activities
Cytotoxic Properties
One of the most significant biological activities of 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid is its cytotoxic effect against cancer cell lines. The 3S enantiomer has demonstrated moderate cytotoxic activity against human cancer cell lines, including HCT-8 (colorectal cancer) and HepG2 (liver cancer) .
In particular, the compound has shown dose-dependent antiproliferative effects on HCT-8 cells at concentrations between 0.5-4 μM . This represents the first reported anticancer activity of a natural component isolated from Cichorium endivia, highlighting the potential therapeutic value of this common vegetable.
Apoptosis Induction Mechanisms
Research has revealed that 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid induces apoptosis in HCT-8 colorectal cancer cells through several mechanisms:
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Loss of mitochondrial membrane potential: Treatment with the compound resulted in a significant decrease (62.09 ± 3% compared to untreated groups) in mitochondrial membrane potential after 24 hours, an early intracellular event in apoptosis .
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Modulation of apoptotic proteins: The compound significantly increased expression of pro-apoptotic Bax protein while decreasing anti-apoptotic Bcl-2 protein levels in HCT-8 cells after 24 hours of treatment .
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Cytochrome c release: Treatments with 4 μM of the compound for 24 hours significantly increased cytochrome c levels in HCT-8 cells compared to control groups .
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Caspase activation: Following 24-hour treatment with different concentrations of the compound, enhanced activities of caspase-3, caspase-8, and caspase-9 were detected, indicating activation of both intrinsic and extrinsic apoptotic pathways .
NF-κB Pathway Inhibition
A significant finding regarding the mechanism of action of 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid is its suppression of the NF-κB signaling pathway . NF-κB is known to inhibit apoptosis in cancer cells, promoting their survival and proliferation. By suppressing this pathway, the compound effectively removes this anti-apoptotic protection, enhancing the cell death process in cancer cells.
Experimental Methods for Studying the Compound
Isolation and Identification Techniques
The isolation of 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid from plant sources typically involves extraction with organic solvents followed by chromatographic separation techniques. The compound's identity is confirmed through detailed spectroscopic analysis, primarily using 1D and 2D NMR, HRESI-MS, and comparison with literature data .
Cell Viability Assessment
The cytotoxic activity of the compound is commonly evaluated using the SRB (Sulforhodamine B) assay. In a typical protocol, cells are seeded in 96-well plates (1 × 10⁴ cells/well) and cultured for 24 hours before adding the compound in serial concentrations (0.5-4 μM). After 48 hours of incubation, SRB assay is performed to measure cell viability by spectrophotometric analysis at 515 nm .
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